molecular formula C20H26N2O3 B4965502 (3R,4R)-1-[[2-(furan-2-yl)phenyl]methyl]-4-morpholin-4-ylpiperidin-3-ol

(3R,4R)-1-[[2-(furan-2-yl)phenyl]methyl]-4-morpholin-4-ylpiperidin-3-ol

Cat. No.: B4965502
M. Wt: 342.4 g/mol
InChI Key: DDVIVRYLLXYGBC-RTBURBONSA-N
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Description

(3R,4R)-1-[[2-(furan-2-yl)phenyl]methyl]-4-morpholin-4-ylpiperidin-3-ol is a complex organic compound that features a unique combination of a furan ring, a phenyl group, a morpholine ring, and a piperidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3R,4R)-1-[[2-(furan-2-yl)phenyl]methyl]-4-morpholin-4-ylpiperidin-3-ol typically involves multiple steps, starting from commercially available precursors. One common approach is to first synthesize the intermediate compounds, which are then coupled together under specific reaction conditions. For example, the furan-2-yl group can be introduced via a Friedel-Crafts acylation reaction, followed by the formation of the piperidine ring through a cyclization reaction. The morpholine ring is then introduced via a substitution reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This could include the use of high-pressure reactors, advanced catalysts, and continuous flow systems to ensure efficient and scalable production.

Chemical Reactions Analysis

Types of Reactions

(3R,4R)-1-[[2-(furan-2-yl)phenyl]methyl]-4-morpholin-4-ylpiperidin-3-ol can undergo various types of chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,5-dicarboxylic acid.

    Reduction: The phenyl group can be reduced to a cyclohexyl group under hydrogenation conditions.

    Substitution: The morpholine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Hydrogen gas (H2) in the presence of a palladium on carbon (Pd/C) catalyst is often used for hydrogenation.

    Substitution: Nucleophiles such as sodium hydride (NaH) or lithium diisopropylamide (LDA) can be used for substitution reactions.

Major Products

    Oxidation: Furan-2,5-dicarboxylic acid.

    Reduction: (3R,4R)-1-[[2-(cyclohexyl)phenyl]methyl]-4-morpholin-4-ylpiperidin-3-ol.

    Substitution: Various substituted morpholine derivatives.

Scientific Research Applications

(3R,4R)-1-[[2-(furan-2-yl)phenyl]methyl]-4-morpholin-4-ylpiperidin-3-ol has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored as a potential drug candidate for the treatment of various diseases.

    Industry: Utilized in the development of advanced materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of (3R,4R)-1-[[2-(furan-2-yl)phenyl]methyl]-4-morpholin-4-ylpiperidin-3-ol involves its interaction with specific molecular targets and pathways. For example, it may bind to certain enzymes or receptors, modulating their activity and leading to a biological response. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    (3R,4R)-1-[[2-(furan-2-yl)phenyl]methyl]-4-piperidin-3-ol: Lacks the morpholine ring.

    (3R,4R)-1-[[2-(furan-2-yl)phenyl]methyl]-4-morpholin-4-ylpiperidin-3-one: Contains a ketone group instead of a hydroxyl group.

Uniqueness

(3R,4R)-1-[[2-(furan-2-yl)phenyl]methyl]-4-morpholin-4-ylpiperidin-3-ol is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

(3R,4R)-1-[[2-(furan-2-yl)phenyl]methyl]-4-morpholin-4-ylpiperidin-3-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26N2O3/c23-19-15-21(8-7-18(19)22-9-12-24-13-10-22)14-16-4-1-2-5-17(16)20-6-3-11-25-20/h1-6,11,18-19,23H,7-10,12-15H2/t18-,19-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDVIVRYLLXYGBC-RTBURBONSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC(C1N2CCOCC2)O)CC3=CC=CC=C3C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(C[C@H]([C@@H]1N2CCOCC2)O)CC3=CC=CC=C3C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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